Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate
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Overview
Description
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Preparation Methods
The synthesis of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate typically involves the reaction of 2-aminophenols with appropriate acylating agents. One common method includes the use of dimethyl-2-oxoglutarate under mild conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like sodium hydroxide or halogens.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory mediators .
Comparison with Similar Compounds
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate can be compared with other benzoxazine derivatives, such as:
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate: This compound is also a benzoxazine derivative but differs in its side chain, leading to different chemical properties and applications.
Benzoxazinone amides: These compounds are known for their role as mineralocorticoid receptor modulators and have distinct biological activities compared to this compound.
Properties
CAS No. |
109226-98-4 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl 2-[4-(2H-1,4-benzoxazin-3-ylamino)phenyl]propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-12(18(21)22-2)13-7-9-14(10-8-13)19-17-11-23-16-6-4-3-5-15(16)20-17/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI Key |
JPQVXCZWRQLEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2)C(=O)OC |
Origin of Product |
United States |
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